molecular formula C10H16ClNO3 B1671686 Ethylnorepinephrine hydrochloride CAS No. 3198-07-0

Ethylnorepinephrine hydrochloride

Cat. No. B1671686
CAS RN: 3198-07-0
M. Wt: 233.69 g/mol
InChI Key: NZDMRJGAFPUTMZ-UHFFFAOYSA-N
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Description

Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .


Molecular Structure Analysis

The molecular formula of Ethylnorepinephrine hydrochloride is C10H16ClNO3 . The exact mass is 233.08 and the molecular weight is 233.69 .


Physical And Chemical Properties Analysis

Ethylnorepinephrine hydrochloride has a molecular weight of 233.69 . The exact mass is 233.08 . The elemental composition is C 51.40%, H 6.90%, N 5.99%, O 20.54%, Cl 15.17% .

Scientific Research Applications

Cardiovascular Research

Ethylnorepinephrine hydrochloride: is used in cardiovascular studies due to its ability to activate both α and β adrenergic receptors . This property makes it valuable for researching the sympathetic nervous system’s role in heart function and its response to stress. It can help in understanding the differential roles of β1 and β2 adrenergic receptors in cardiac physiology, as well as their involvement in the regulation of cardiac output and blood pressure.

Pharmacokinetics and Drug Development

The compound’s structure-activity relationship (SAR) is crucial in drug development. Modifications to the parent molecule of catecholamines, which include Ethylnorepinephrine hydrochloride , have led to drugs with higher affinity and increased receptor specificity . This has implications for developing long-acting β2-adrenergic agonists and other related compounds with improved pharmacokinetic profiles.

Neurotransmitter Dynamics

Research into the binding pathways of neurotransmitters like norepinephrine, to which Ethylnorepinephrine hydrochloride is related, informs our understanding of neurotransmitter selectivity and receptor activation . This is significant for neurological studies, especially those concerning the sympathetic nervous system and its influence on physiological responses.

Mechanism of Action

Target of Action

Ethylnorepinephrine hydrochloride is a sympathomimetic and bronchodilator . It is related to norepinephrine and activates both α and β adrenergic receptors . These receptors are the primary targets of ethylnorepinephrine hydrochloride. The α-adrenergic receptors are primarily responsible for smooth muscle contraction and vasoconstriction, while the β-adrenergic receptors are involved in heart muscle contraction and smooth muscle relaxation .

Mode of Action

Ethylnorepinephrine hydrochloride interacts with its targets, the α and β adrenergic receptors, leading to a series of physiological responses. For example, activation of α-adrenergic receptors leads to vasoconstriction, which increases blood pressure. On the other hand, activation of β-adrenergic receptors leads to bronchial smooth muscle relaxation, which helps in relieving bronchospasm .

Biochemical Pathways

The activation of α and β adrenergic receptors by ethylnorepinephrine hydrochloride triggers a cascade of biochemical reactions. These reactions involve the cyclic adenosine monophosphate (cAMP) pathway, which is a common downstream effect of adrenergic receptor activation . The increase in cAMP levels leads to various physiological responses, including increased heart rate and bronchodilation .

Pharmacokinetics

For instance, substitution of any small molecule in the alpha carbon atom decreases the action of monoamine oxidase (MAO) upon the molecule, hence increasing the duration of action .

Result of Action

The primary result of ethylnorepinephrine hydrochloride action is the relief of bronchospasm due to its bronchodilator effect . This is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, its vasoconstrictive effects can help increase blood pressure in hypotensive states .

Safety and Hazards

Ethylnorepinephrine hydrochloride is classified as Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; Skin Sens. 1; Muta. 2; Repr. 2 . This indicates that it can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and is suspected of causing genetic defects and harming fertility or the unborn child .

properties

IUPAC Name

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDMRJGAFPUTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953869
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylnorepinephrine hydrochloride

CAS RN

3198-07-0
Record name α-Ethylnorepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3198-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLNOREPINEPHRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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